Cas no 500269-41-0 (N-(1H-1,3-benzodiazol-2-ylmethyl)-2-methylpropanamide)

N-(1H-1,3-benzodiazol-2-ylmethyl)-2-methylpropanamide is a benzimidazole-derived amide compound with potential applications in pharmaceutical and agrochemical research. Its structure features a benzimidazole core linked to an isobutyramide moiety, offering versatility in molecular interactions. The compound's rigid heterocyclic framework and amide functionality enhance its binding affinity, making it a candidate for enzyme inhibition or receptor modulation studies. Its synthetic accessibility and stability under standard conditions further support its utility in medicinal chemistry. Researchers may explore its derivatives for bioactive properties, leveraging the benzimidazole scaffold's known pharmacological relevance. The compound's purity and well-defined structure ensure reproducibility in experimental settings.
N-(1H-1,3-benzodiazol-2-ylmethyl)-2-methylpropanamide structure
500269-41-0 structure
商品名:N-(1H-1,3-benzodiazol-2-ylmethyl)-2-methylpropanamide
CAS番号:500269-41-0
MF:C12H15N3O
メガワット:217.267
CID:3141032
PubChem ID:949147

N-(1H-1,3-benzodiazol-2-ylmethyl)-2-methylpropanamide 化学的及び物理的性質

名前と識別子

    • N-((1H-benzo[d]imidazol-2-yl)methyl)isobutyramide
    • N-((1H-1,3-benzodiazol-2-yl)methyl)-2-methylpropanamide
    • N-[(1H-benzimidazol-2-yl)methyl]-2-methylpropanamide
    • AVA26941
    • SCHEMBL13396939
    • STL300406
    • EN300-38864
    • 995-947-8
    • CS-0248032
    • Z26781943
    • AKOS000275544
    • N-(1H-benzimidazol-2-ylmethyl)-2-methylpropanamide
    • N-(1H-1,3-benzodiazol-2-ylmethyl)-2-methylpropanamide
    • N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-methylpropanamide
    • 500269-41-0
    • W0V
    • インチ: InChI=1S/C12H15N3O/c1-8(2)12(16)13-7-11-14-9-5-3-4-6-10(9)15-11/h3-6,8H,7H2,1-2H3,(H,13,16)(H,14,15)
    • InChIKey: KBFKODIOYYFXAF-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 217.121512110Da
  • どういたいしつりょう: 217.121512110Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 255
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 57.8Ų

N-(1H-1,3-benzodiazol-2-ylmethyl)-2-methylpropanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-38864-0.1g
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-methylpropanamide
500269-41-0 95%
0.1g
$98.0 2023-02-10
TRC
N887663-250mg
N-(1H-1,3-benzodiazol-2-ylmethyl)-2-methylpropanamide
500269-41-0
250mg
$ 320.00 2022-06-03
Enamine
EN300-38864-5.0g
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-methylpropanamide
500269-41-0 95%
5.0g
$1074.0 2023-02-10
1PlusChem
1P019NEC-500mg
N-(1H-1,3-benzodiazol-2-ylmethyl)-2-methylpropanamide
500269-41-0 95%
500mg
$380.00 2025-03-03
A2B Chem LLC
AV29044-5g
N-(1H-1,3-benzodiazol-2-ylmethyl)-2-methylpropanamide
500269-41-0 95%
5g
$1167.00 2024-04-19
A2B Chem LLC
AV29044-50mg
N-(1H-1,3-benzodiazol-2-ylmethyl)-2-methylpropanamide
500269-41-0 95%
50mg
$105.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1318702-500mg
n-(1h-1,3-Benzodiazol-2-ylmethyl)-2-methylpropanamide
500269-41-0 95%
500mg
¥5848.00 2024-05-11
A2B Chem LLC
AV29044-100mg
N-(1H-1,3-benzodiazol-2-ylmethyl)-2-methylpropanamide
500269-41-0 95%
100mg
$139.00 2024-04-19
A2B Chem LLC
AV29044-250mg
N-(1H-1,3-benzodiazol-2-ylmethyl)-2-methylpropanamide
500269-41-0 95%
250mg
$185.00 2024-04-19
1PlusChem
1P019NEC-50mg
N-(1H-1,3-benzodiazol-2-ylmethyl)-2-methylpropanamide
500269-41-0 95%
50mg
$134.00 2025-03-03

N-(1H-1,3-benzodiazol-2-ylmethyl)-2-methylpropanamide 関連文献

N-(1H-1,3-benzodiazol-2-ylmethyl)-2-methylpropanamideに関する追加情報

Comprehensive Overview of N-(1H-1,3-benzodiazol-2-ylmethyl)-2-methylpropanamide (CAS No. 500269-41-0)

N-(1H-1,3-benzodiazol-2-ylmethyl)-2-methylpropanamide, with the CAS number 500269-41-0, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, often referred to by its systematic name, belongs to the class of benzodiazole derivatives, which are known for their diverse biological activities. The molecular structure features a benzodiazole core linked to a 2-methylpropanamide moiety, making it a subject of interest for drug discovery and development.

In recent years, the demand for benzodiazole-based compounds has surged due to their potential applications in medicinal chemistry and biotechnology. Researchers are particularly intrigued by the compound's pharmacological properties, which may include enzyme inhibition and receptor modulation. The CAS 500269-41-0 identifier is frequently searched in academic databases, reflecting its relevance in high-throughput screening and targeted therapy studies.

The synthesis of N-(1H-1,3-benzodiazol-2-ylmethyl)-2-methylpropanamide involves multi-step organic reactions, often starting from 1H-1,3-benzodiazole precursors. Its molecular weight and solubility profile make it suitable for various in vitro and in vivo assays. Notably, the compound's stability under physiological conditions is a key factor in its potential as a lead compound for further optimization.

From an industrial perspective, CAS 500269-41-0 is often discussed in the context of green chemistry and sustainable synthesis. With growing emphasis on eco-friendly manufacturing, researchers are exploring catalytic methods to produce this compound with minimal waste. This aligns with global trends in carbon footprint reduction and green solvents, topics frequently searched in scientific literature and patent databases.

The N-(1H-1,3-benzodiazol-2-ylmethyl)-2-methylpropanamide also finds mentions in computational chemistry studies, where its molecular docking and QSAR (Quantitative Structure-Activity Relationship) properties are analyzed. These in silico approaches help predict its interactions with biological targets, saving time and resources in drug development pipelines. Such methodologies are increasingly popular, as evidenced by search trends in AI-driven drug discovery platforms.

In summary, N-(1H-1,3-benzodiazol-2-ylmethyl)-2-methylpropanamide (CAS 500269-41-0) represents a promising candidate for interdisciplinary research. Its unique chemical structure and biological potential make it a valuable subject for academic and industrial investigations, particularly in the era of precision medicine and sustainable science.

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